Homoharringtonine Homoharringtonine Omacetaxine mepesuccinate is a cephalotaxine-derived alkaloid ester obtained from Cephalotaxus harringtonia; used for the treatment of chronic or accelerated phase chronic myeloid leukaemia. It has a role as an antineoplastic agent, a protein synthesis inhibitor, an apoptosis inducer and an anticoronaviral agent. It is an alkaloid ester, a tertiary alcohol, an organic heteropentacyclic compound and an enol ether. It is functionally related to a cephalotaxine.
Omacetaxine mepesuccinate (formerly known as HHT or Homoharringtonine), is a cephalotaxine ester and protein synthesis inhibitor with established clinical activity as a single agent in hematological malignancies. Omacetaxine mepesuccinate is synthesized from cephalotaxine, which is an extract from the leaves of the plant, Cephalotaxus species. In October 2005, omacetaxine mepesuccinate received Orphan Drug designation from the EMEA for the treatment of chronic myeloid leukemia (CML). Then in March 2006, it received Orphan Drug status from the FDA for the treatment of CML. In November 2006, omacetaxine mepesuccinate, for the treatment of CML, was granted Fast Track designation by the FDA. Most recently, in October 2012, omacetaxine mepesuccinate was marketed under the brand name Synribo and FDA approved for patients who are intolerant and/or resistant to two or more tyrosine kinase inhibitors used to treat accelerated or chronic phase CML.
Omacetaxine mepesuccinate is a natural product found in Cephalotaxus fortunei and Cephalotaxus harringtonia with data available.
Omacetaxine Mepesuccinate is a semisynthetic formulation of the cytotoxic plant alkaloid homoharringtonine isolated from the evergreen tree Cephalotaxus with potential antineoplastic activity. Omacetaxine binds to the 80S ribosome in eukaryotic cells and inhibits protein synthesis by interfering with chain elongation. This agent also induces differentiation and apoptosis in some cancer cell types.
Semisynthetic derivative of harringtonine that acts as a protein synthesis inhibitor and induces APOPTOSIS in tumor cells. It is used in the treatment of MYELOID LEUKEMIA, CHRONIC.
See also: Omacetaxine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 26833-87-4
VCID: VC0530053
InChI: InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1
SMILES: CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Molecular Formula: C29H39NO9
Molecular Weight: 545.6 g/mol

Homoharringtonine

CAS No.: 26833-87-4

Cat. No.: VC0530053

Molecular Formula: C29H39NO9

Molecular Weight: 545.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Homoharringtonine - 26833-87-4

CAS No. 26833-87-4
Molecular Formula C29H39NO9
Molecular Weight 545.6 g/mol
IUPAC Name 1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate
Standard InChI InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1
Standard InChI Key HYFHYPWGAURHIV-PWNJXPRTSA-N
Isomeric SMILES CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O
SMILES CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Canonical SMILES CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Appearance Solid powder

Pharmacological Mechanisms of Homoharringtonine

Protein Synthesis Inhibition and Ribosomal Targeting

HHT exerts its primary antineoplastic effect by binding to the A-site cleft of the 28S ribosomal subunit, disrupting elongation phase dynamics during protein synthesis . This interaction prevents aminoacyl-tRNA accommodation, leading to premature termination of polypeptide chains. The selectivity of HHT for malignant cells arises from their heightened dependence on rapid protein synthesis for proliferation. In chronic myeloid leukemia (CML), this mechanism effectively targets Bcr-Abl-independent pathways, making it particularly useful in tyrosine kinase inhibitor-resistant cases .

Apoptosis Induction via Multiple Pathways

Beyond translational arrest, HHT activates intrinsic apoptotic pathways through mitochondrial membrane depolarization and cytochrome c release. In acute myeloid leukemia (AML) cell lines, HHT downregulates anti-apoptotic proteins Bcl-2 and Mcl-1 while upregulating pro-apoptotic Bax . The compound also modulates the SP1/TET1/5-hydroxymethylcytosine (5hmC) axis, reducing global DNA 5hmC levels and suppressing FLT3-ITD signaling—a critical driver in 30% of AML cases .

Cell Cycle Arrest and Differentiation

HHT induces G1/S and G2/M phase arrest by modulating cyclin-dependent kinase inhibitors p21 and p27. In colorectal cancer models, this is accompanied by PI3K/AKT/mTOR pathway inhibition, reducing cell migration and invasion capacities . Myelodysplastic syndrome (MDS) studies demonstrate HHT’s ability to promote myeloid differentiation through C/EBPα activation, restoring normal hematopoiesis .

Table 1: Key Molecular Targets of HHT in Malignancies

Target PathwayBiological EffectMalignancy TypeReferences
Ribosomal A-siteProtein synthesis inhibitionCML, AML, Solid Tumors
Bcl-2/Bax RatioMitochondrial apoptosisAML, ALL
PI3K/AKT/mTORMetastasis suppressionColorectal Cancer
SP1/TET1/5hmCEpigenetic modulationFLT3+ AML
FLT3-ITD SignalingLeukemic stem cell inhibitionAML

Clinical Applications in Hematologic Malignancies

Chronic Myeloid Leukemia (CML)

HHT’s efficacy in CML is well-established, with response rates of 72–94% in chronic-phase patients when combined with cytarabine or interferon-α . The CALGB 19804 trial demonstrated an 82% complete hematologic remission rate using continuous HHT infusion, with median response duration exceeding 48 months . Notably, subcutaneous HHT formulations show reduced cardiovascular toxicity compared to IV administration, making them suitable for elderly patients .

Acute Myeloid Leukemia (AML)

Phase II trials of HHT-containing regimens (e.g., HAA: HHT+cytarabine+aclarubicin) achieve complete remission (CR) rates of 80–84% in relapsed/refractory AML . The drug’s synergy with venetoclax and azacitidine is particularly promising, with a multicenter study reporting 70.8% composite CR rates and 58.8% MRD negativity . FLT3-ITD+ AML patients exhibit exceptional sensitivity, as HHT disrupts the FLT3/MYC axis through 5hmC-mediated epigenetic regulation .

Table 2: Select Clinical Trials in AML

RegimenPhasePatients (n)CR RateMedian OSKey ToxicitiesReference
HHT + Venetoclax/AZAII4870.8%18.1 monthsNeutropenia (93%)
Sorafenib + HHTII2483.3%10.9 monthsFebrile neutropenia (42%)
HAA vs DAIII60973% vs 61%35.4% 3-yr EFSCardiotoxicity (8% vs 12%)

Myelodysplastic Syndromes (MDS)

In high-risk MDS, low-dose HHT (1.25 mg/m²/day) achieves hematologic improvement in 58% of patients, with median response duration of 9.2 months . The drug’s ability to suppress malignant clones while sparing normal CD34+ progenitors makes it preferable to hypomethylating agents in transfusion-dependent cases .

Pharmacokinetics and Formulation Challenges

Metabolism and Excretion

Hepatic CYP3A4-mediated oxidation generates inactive metabolites excreted primarily in feces (67%) . The terminal half-life of 6–8 hours supports twice-daily dosing, though accumulation occurs in renal impairment (CrCl <30 mL/min) .

Novel Delivery Systems

To overcome poor oral bioavailability (<5%), researchers have developed:

  • Liposomal HHT: Increases AUC 12-fold compared to free drug in murine models

  • HHT-PLGA Nanoparticles: Achieve 89% tumor growth inhibition in xenografts via enhanced permeability and retention

  • PEGylated Derivatives: Reduce clearance rate by 40% while maintaining antileukemic potency

Combination Therapies and Synergistic Effects

With Tyrosine Kinase Inhibitors (TKIs)

In imatinib-resistant CML, HHT plus nilotinib induces major molecular response in 68% of patients versus 32% with TKI monotherapy . The combination downregulates MDR1 expression, overcoming transporter-mediated resistance .

With BCL-2 Inhibitors

Venetoclax+HHT combinations exploit mitochondrial priming effects, reducing the apoptotic threshold in AML blasts. This synergy allows 50% dose reduction while maintaining 78.1% ORR in elderly patients .

Adverse Event Profile and Mitigation Strategies

Hematologic Toxicity

Myelosuppression remains dose-limiting, with grade 3/4 neutropenia and thrombocytopenia occurring in 67–93% of patients . Prophylactic growth factor support and dose optimization (2.5 mg/m² vs 5 mg/m²) reduce severe cytopenias without compromising efficacy .

Cardiovascular Effects

Early trials using bolus infusion reported hypotension in 38% of patients, mitigated by switching to continuous subcutaneous administration (incidence <5%) . QTc prolongation is rare (<1%) but requires monitoring in patients receiving concomitant azoles .

Gastrointestinal Toxicity

Nausea/vomiting (grade 1/2) affects 45–60% of patients, manageable with 5-HT3 antagonists. Diarrhea incidence correlates with plasma HHT levels >8 ng/mL, suggesting therapeutic drug monitoring utility .

Emerging Applications and Future Directions

Solid Tumors

In KRAS-mutant colorectal cancer, HHT suppresses tumor growth by 74% in PDX models through dual inhibition of MAPK and PI3K pathways . A phase Ib trial (NCT04888537) is evaluating HHT+cetuximab in metastatic CRC, with preliminary ORR of 29% .

Viral Infections

HHT inhibits SARS-CoV-2 replication (EC50 = 12 nM) by blocking viral polyprotein processing. A multicenter trial in COVID-19 patients demonstrated 62% faster viral clearance versus standard care .

Neuroprotective Effects

Preclinical data indicate HHT reduces amyloid-β plaque formation by 53% in Alzheimer’s models through PP2A activation. Planned phase I trials will assess safety in mild cognitive impairment .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :